

Application Note: Determination of Ditridecylamine Concentration by Potentiometric Titration

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Compound of Interest

Compound Name: Ditridecylamine

Cat. No.: B1630484

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Introduction

Ditridecylamine is a long-chain secondary amine utilized in various industrial applications, including as a solvent extractant in hydrometallurgy and in the synthesis of specialty chemicals. Accurate determination of its concentration is crucial for quality control, process optimization, and research applications. This application note provides a detailed protocol for the determination of **Ditridecylamine** concentration using a non-aqueous potentiometric titration method.

This method is based on the titration of the weakly basic **Ditridecylamine** with a strong acid, perchloric acid, in a non-aqueous solvent, glacial acetic acid. The use of a non-aqueous solvent enhances the basicity of the amine, allowing for a sharp and accurate endpoint detection by a potentiometric sensor. This method is a variation of the general procedures outlined in ASTM D2073 for the analysis of fatty amines.^{[1][2][3]}

Principle of the Method

In glacial acetic acid, perchloric acid (HClO₄) behaves as a very strong acid. It reacts with the solvent to form the onium ion (CH₃COOH₂⁺), which is a powerful proton donor.

Reaction 1: Formation of the Titrant $\text{HClO}_4 + \text{CH}_3\text{COOH} \rightleftharpoons \text{CH}_3\text{COOH}_2^+ + \text{ClO}_4^-$

Ditridecylamine ($(C_{13}H_{27})_2NH$), a weak base, is dissolved in glacial acetic acid and is then directly titrated with the standardized perchloric acid solution. The onium ion readily donates its proton to the amine, resulting in a neutralization reaction.

Reaction 2: Titration of **Ditridecylamine** $(C_{13}H_{27})_2NH + CH_3COOH_2^+ \rightarrow [(C_{13}H_{27})_2NH_2]^+ + CH_3COOH$

The endpoint of the titration is detected by a significant change in the potential of the solution, which is monitored using a combination pH electrode suitable for non-aqueous titrations. The volume of perchloric acid consumed at the equivalence point is directly proportional to the amount of **Ditridecylamine** in the sample.

Materials and Reagents

Reagent	Grade	Supplier	Notes
Ditridecylamine	Analytical Standard	(Specify Supplier)	
Glacial Acetic Acid (CH_3COOH)	ACS Reagent Grade (Water content < 0.2%)	(Specify Supplier)	
Perchloric Acid ($HClO_4$), 70%	ACS Reagent Grade	(Specify Supplier)	Caution: Strong oxidizer. Handle with care.
Acetic Anhydride ($(CH_3CO)_2O$)	ACS Reagent Grade	(Specify Supplier)	Used for removing water from the solvent.
Potassium Hydrogen Phthalate (KHP)	Primary Standard	(Specify Supplier)	For standardization of the titrant.

Equipment

- Automatic Potentiometric Titrator
- Combined pH electrode suitable for non-aqueous titrations (e.g., Solvotrode)
- 20 mL Burette (Class A)

- 150 mL Beakers
- Analytical Balance (readability ± 0.1 mg)
- Magnetic Stirrer and Stir Bars
- Volumetric flasks (1000 mL, Class A)
- Pipettes (Class A)

Experimental Protocols

Preparation of 0.1 N Perchloric Acid Titrant

- To a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid.
- Carefully add 8.5 mL of 70% perchloric acid to the flask while stirring.
- Add 20 mL of acetic anhydride to the flask. Caution: This reaction is exothermic.
- Dilute to the mark with glacial acetic acid and mix thoroughly.
- Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.

Standardization of 0.1 N Perchloric Acid

- Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 150 mL beaker.
- Add 60 mL of glacial acetic acid and gently warm to dissolve the KHP.
- Cool the solution to room temperature.
- Titrate the KHP solution with the prepared 0.1 N perchloric acid using the potentiometric titrator.
- The endpoint is the point of maximum inflection on the titration curve.

- Calculate the normality of the perchloric acid solution using the following formula:

$$\text{Normality (N)} = (\text{Weight of KHP, g}) / (0.20423 \text{ g/meq} \times \text{Volume of HClO}_4, \text{ mL})$$

Sample Preparation and Titration

- Accurately weigh approximately 0.5 - 0.7 g of the **Ditridecylamine** sample into a 150 mL beaker.
- Add 75 mL of glacial acetic acid to the beaker and dissolve the sample using a magnetic stirrer.
- Immerse the electrode and the burette tip into the solution.
- Titrate the sample solution with the standardized 0.1 N perchloric acid.
- Record the volume of titrant added versus the measured potential (mV).
- The endpoint is the point of maximum inflection on the titration curve.
- Perform a blank titration using 75 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Data Presentation

The concentration of **Ditridecylamine** is typically expressed as the Amine Value, which is the milligrams of KOH equivalent to the basicity in one gram of sample.

Calculation of Amine Value:

$$\text{Amine Value (mg KOH/g)} = [(V_s - V_b) \times N \times 56.1] / W$$

Where:

- V_s = Volume of HClO₄ used for the sample (mL)
- V_b = Volume of HClO₄ used for the blank (mL)
- N = Normality of the HClO₄ solution

- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the sample (g)

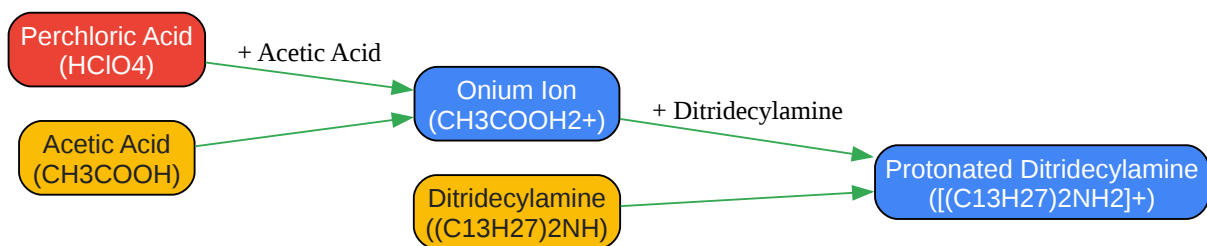
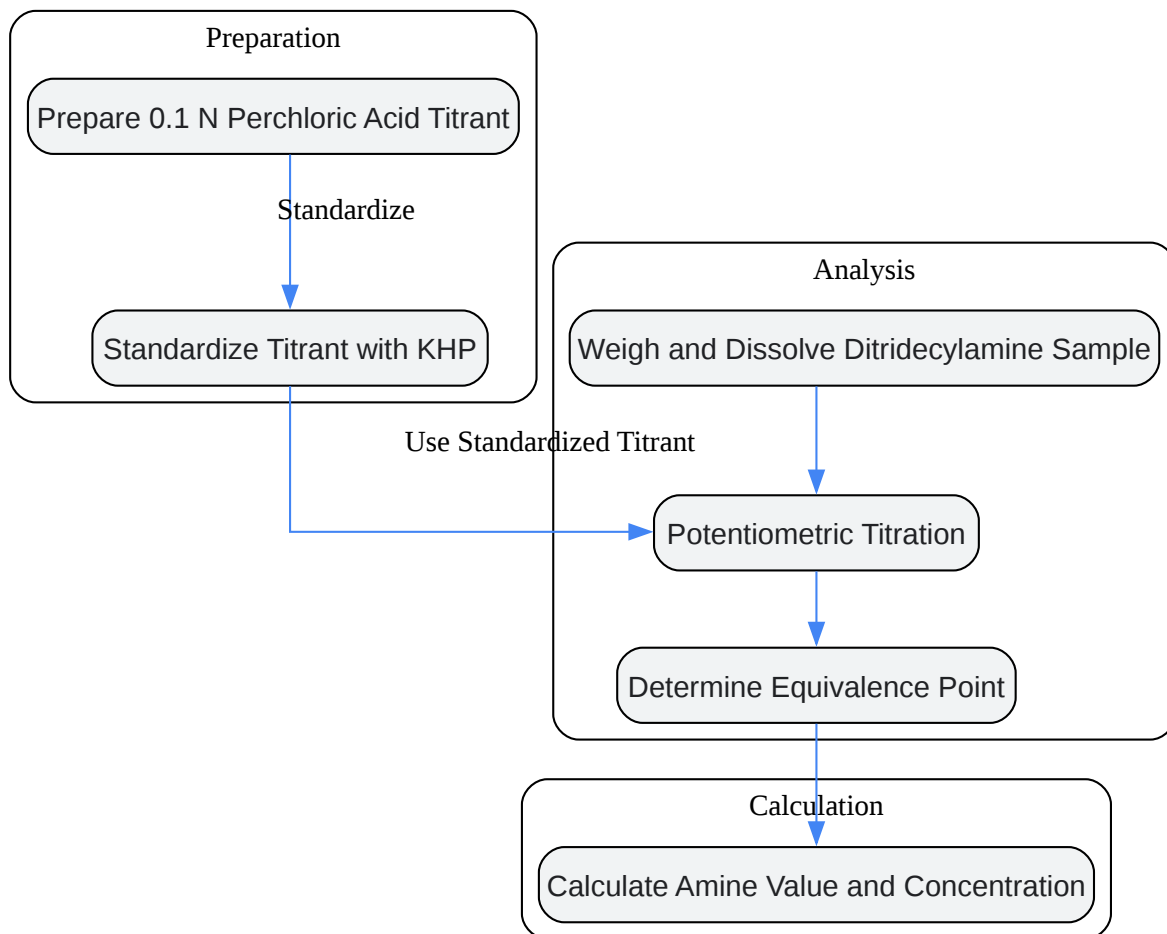
Theoretical Amine Value for **Ditridecylamine** (C₂₆H₅₅N, MW: 381.72 g/mol):[\[4\]](#)[\[5\]](#)

Theoretical Amine Value = $(1 \times 56.1 \times 1000) / 381.72 = 147.0 \text{ mg KOH/g}$

Parameter	Result
Sample Weight (g)	0.6052
Normality of HClO ₄ (N)	0.1002
Sample Titration Volume (mL)	15.65
Blank Titration Volume (mL)	0.12
Calculated Amine Value (mg KOH/g)	146.8
Recovery vs. Theoretical (%)	99.86%

Quality Control Parameters	Specification
Accuracy (% Recovery)	98.0 - 102.0 %
Precision (RSD, n=6)	≤ 2.0 %

Visualization of Experimental Workflow



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